3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
The compound “3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a chloro group, a fluorobenzyl group, an oxadiazol ring, and a carboxamide group attached to a benzo[b]thiophene core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions and electrophilic cyclization reactions . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[b]thiophene core, which is a bicyclic structure containing a five-membered thiophene ring fused with a benzene ring . Attached to this core are the chloro, fluorobenzyl, oxadiazol, and carboxamide groups .Scientific Research Applications
- Thiophene derivatives, including this compound, have shown promising antimicrobial activity . Researchers have explored their effectiveness against bacteria (such as Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus). Investigating the mechanism of action and optimizing its efficacy could lead to novel antimicrobial agents.
- Some thiophene derivatives exhibit anti-inflammatory and analgesic properties . Understanding how this compound interacts with inflammatory pathways and pain receptors could contribute to the development of new pain-relief medications.
- Thiophenes have been investigated for their antitumor activity . Researchers explore their effects on cancer cell lines, tumor growth inhibition, and potential mechanisms. Investigating this compound’s impact on specific cancer types could provide valuable insights.
- Thiophenes are also used as inhibitors of metal corrosion . Understanding their interaction with metal surfaces and their protective effects could benefit industries such as materials science and engineering.
- Thiophene derivatives find applications in material science, including the fabrication of light-emitting diodes (LEDs) . Researchers study their electronic properties and compatibility with LED materials.
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Antitumor Potential
Corrosion Inhibition
Light-Emitting Diodes (LEDs)
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O2S/c19-15-12-3-1-2-4-13(12)26-16(15)17(24)21-18-23-22-14(25-18)9-10-5-7-11(20)8-6-10/h1-8H,9H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUENVDFKIPNFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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